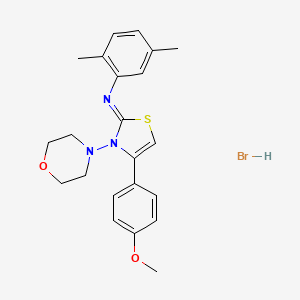
(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a morpholino group, a thiazol group, and an aniline group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazol ring, in particular, would introduce a degree of heterocyclic character to the molecule. The presence of the methoxyphenyl and aniline groups could potentially allow for interesting electronic effects and interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its structure. The aniline group could potentially undergo electrophilic aromatic substitution reactions, while the morpholino group could potentially participate in nucleophilic substitution reactions .科学的研究の応用
Crystal Structure Analysis
Research has explored the crystal structures of compounds related to (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide. One study described the crystal structures of similar (oxothiazolidin-2-ylidene)acetamides, providing insights into their molecular configurations (Galushchinskiy et al., 2017).
Photochemical and Photophysical Properties
Another aspect of research on related compounds includes their photochemical and photophysical properties. For instance, the study of a new zinc phthalocyanine compound with similar structural features revealed its potential for photodynamic therapy applications in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Cytotoxic Activity
Compounds related to (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide have been studied for their cytotoxic activity against cancer cells. A variety of aminoisoquinoline-5,8-quinones, structurally similar to the compound , demonstrated moderate to high cytotoxic activity, suggesting potential in cancer therapeutics (Valderrama et al., 2016).
Antibiotic Applications
Research has also delved into the synthesis of compounds related to (Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide as part of the fourth generation of cephem antibiotics. These studies focus on the practical preparation and potential applications in antibiotic development (Tatsuta et al., 1994).
Anticancer Potency
Further studies on structurally related compounds have investigated their anticancer potency, particularly against breast and lung carcinoma cell lines. These investigations highlight the significant antitumor efficiency and potential for clinical use in cancer therapy (Turan-Zitouni et al., 2018).
将来の方向性
The potential applications and future directions for this compound would largely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block for the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry, materials science, or chemical biology .
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.BrH/c1-16-4-5-17(2)20(14-16)23-22-25(24-10-12-27-13-11-24)21(15-28-22)18-6-8-19(26-3)9-7-18;/h4-9,14-15H,10-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPMIHSMCHNNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)N4CCOCC4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)
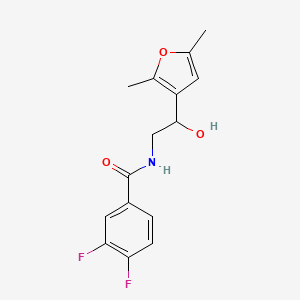


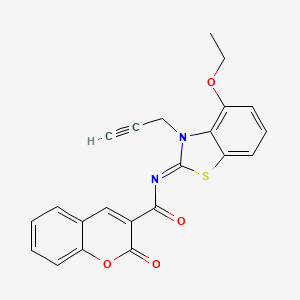
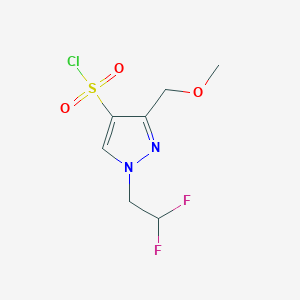
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)
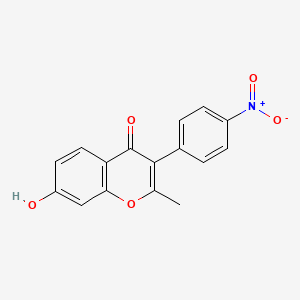

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)
![1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012090.png)
![N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3012091.png)
![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3012092.png)
